molecular formula C10H13N5O11P2 B13091478 2',3'-Dialdehyde guanosine diphosphate CAS No. 62695-32-3

2',3'-Dialdehyde guanosine diphosphate

Cat. No.: B13091478
CAS No.: 62695-32-3
M. Wt: 441.18 g/mol
InChI Key: JQJHUCJWAVEIRS-NTSWFWBYSA-N
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Description

2’,3’-Dialdehyde guanosine diphosphate is a derivative of guanosine diphosphate, a nucleoside diphosphate. It consists of a pyrophosphate group, a pentose sugar ribose, and the nucleobase guanine. This compound is known for its unique chemical structure, which includes aldehyde groups at the 2’ and 3’ positions of the ribose moiety .

Preparation Methods

The synthesis of 2’,3’-dialdehyde guanosine diphosphate typically involves the oxidation of guanosine diphosphate. Common oxidizing agents used in this process include periodate or other selective oxidants that target the ribose moiety. The reaction conditions often require careful control of pH and temperature to ensure selective oxidation without degrading the nucleobase .

Chemical Reactions Analysis

2’,3’-Dialdehyde guanosine diphosphate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming Schiff bases or other derivatives.

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

2’,3’-Dialdehyde guanosine diphosphate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying enzyme mechanisms and nucleotide interactions.

    Medicine: It is investigated for its potential therapeutic applications, including as an antiviral agent.

    Industry: It is used in the development of biosensors and other analytical tools.

Mechanism of Action

The mechanism of action of 2’,3’-dialdehyde guanosine diphosphate involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic residues in proteins or other biomolecules, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

2’,3’-Dialdehyde guanosine diphosphate can be compared with other nucleoside diphosphates, such as:

    Guanosine diphosphate: Lacks the aldehyde groups and has different reactivity.

    Adenosine diphosphate: Contains adenine instead of guanine and has distinct biological roles.

    Cytidine diphosphate: Contains cytosine and is involved in different metabolic pathways.

Properties

CAS No.

62695-32-3

Molecular Formula

C10H13N5O11P2

Molecular Weight

441.18 g/mol

IUPAC Name

[(2R)-2-[(1R)-1-(2-amino-6-oxo-1H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H13N5O11P2/c11-10-13-8-7(9(18)14-10)12-4-15(8)6(2-17)25-5(1-16)3-24-28(22,23)26-27(19,20)21/h1-2,4-6H,3H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18)/t5-,6+/m0/s1

InChI Key

JQJHUCJWAVEIRS-NTSWFWBYSA-N

Isomeric SMILES

C1=NC2=C(N1[C@@H](C=O)O[C@H](COP(=O)(O)OP(=O)(O)O)C=O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C(C=O)OC(COP(=O)(O)OP(=O)(O)O)C=O)N=C(NC2=O)N

Origin of Product

United States

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